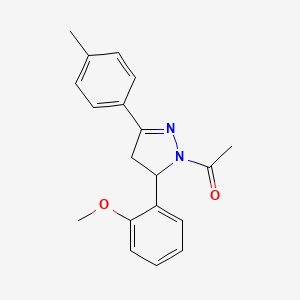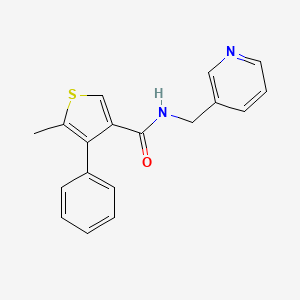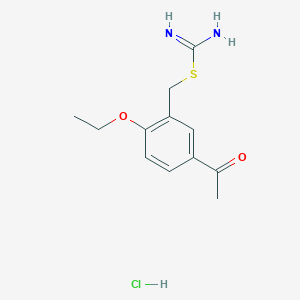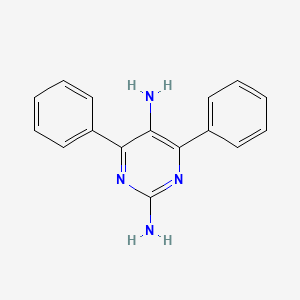![molecular formula C22H20N2O6S B4894002 methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis methods for related compounds involve multi-step reactions starting from various precursors. For instance, indenopyrazoles were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity towards human cancer cells, suggesting a method that might be analogous or inspire approaches for synthesizing the compound of interest (Minegishi et al., 2015). Similarly, other studies have reported on the synthesis of closely related compounds through methods that might be applicable or provide insights into the synthesis of methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate (Selič et al., 1997; Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the structure of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was determined, showing exclusive cyclization to 2-substituted anilides, regardless of the base strength used (Ukrainets et al., 2014). This suggests possible structural analogies and cyclization behaviors for the compound .
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, for example, was identified as a tubulin polymerization inhibitor, indicating specific chemical interactions and reactivity that might be relevant to the compound of interest (Minegishi et al., 2015).
Physical Properties Analysis
The physical properties of closely related molecules, such as solubility, melting points, and crystalline structures, have been determined, providing insights into the physical characteristics that might be expected for methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate. For instance, the crystal structure of certain fluorinated molecules provides information on hydrogen bonding and molecular orientation (Burns et al., 1993).
Chemical Properties Analysis
Chemical properties such as reactivity, stability under various conditions, and interactions with other chemicals have been studied for related compounds. For example, the reactivity of methyl 2-((succinimidooxy)carbonyl)benzoate in N-phthaloylation of amino acids suggests potential reactivity patterns that could be relevant for the compound of interest (Casimir et al., 2002).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for this compound would depend on its intended use. If it were to be used in pharmaceuticals, further studies would be needed to determine its efficacy, safety, and mechanism of action. If it were to be used in materials science, studies could focus on its physical properties and potential applications .
properties
IUPAC Name |
methyl 2-[[2-[4-(phenylsulfamoyl)phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-29-22(26)19-9-5-6-10-20(19)23-21(25)15-30-17-11-13-18(14-12-17)31(27,28)24-16-7-3-2-4-8-16/h2-14,24H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKDBGFVCQYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[4-(phenylsulfamoyl)phenoxy]acetyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4893920.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4893923.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)

![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)

![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)

![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
![methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4894026.png)
